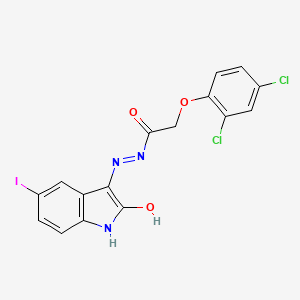
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, or 3-DAC-5-I2O, is an organic compound with a wide range of applications in scientific research. It is a hydrazide derivative of dichlorophenoxyacetic acid, and its synthesis involves the reaction of a hydrazide derivative of dichlorophenoxyacetic acid with 5-iodo-2-oxoindoline. The compound has been used in studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline' involves the reaction of 2,4-dichlorophenol with acetylhydrazine to form 2-(2,4-dichlorophenoxy)acetylhydrazine. This intermediate is then reacted with 5-iodo-2-oxoindoline to form the final product.
Starting Materials
2,4-dichlorophenol, acetylhydrazine, 5-iodo-2-oxoindoline
Reaction
Step 1: 2,4-dichlorophenol is reacted with acetylhydrazine in the presence of a catalyst to form 2-(2,4-dichlorophenoxy)acetylhydrazine., Step 2: 2-(2,4-dichlorophenoxy)acetylhydrazine is then reacted with 5-iodo-2-oxoindoline in the presence of a base to form the final product, 3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline.
作用機序
The mechanism of action of 3-DAC-5-I2O is not yet fully understood. However, it is believed to involve the formation of a hydrazonium ion from the hydrazide derivative of dichlorophenoxyacetic acid, which then reacts with 5-iodo-2-oxoindoline to form 3-DAC-5-I2O. This reaction is believed to be the first step in the metabolism of drugs and other compounds, which then leads to further metabolic pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 3-DAC-5-I2O are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This could lead to an increased or decreased concentration of the drug or other compound in the body, depending on the metabolic pathways affected. Additionally, 3-DAC-5-I2O has been shown to have anti-tumor activity in animal models.
実験室実験の利点と制限
The advantages of using 3-DAC-5-I2O in laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-DAC-5-I2O in laboratory experiments, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic if inhaled or ingested, so proper safety precautions should be taken when handling it.
将来の方向性
There are several potential future directions for research involving 3-DAC-5-I2O. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of the compound, as well as to explore the potential for using it in the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using 3-DAC-5-I2O in the treatment of diseases and disorders.
科学的研究の応用
3-DAC-5-I2O has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the advantages and limitations of laboratory experiments. Additionally, 3-DAC-5-I2O has been used in the synthesis of other compounds, such as 2-(2,4-dichlorophenoxy)acetic acid, which has been used in the treatment of cancer.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2IN3O3/c17-8-1-4-13(11(18)5-8)25-7-14(23)21-22-15-10-6-9(19)2-3-12(10)20-16(15)24/h1-6,20,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFZSZUSJIOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

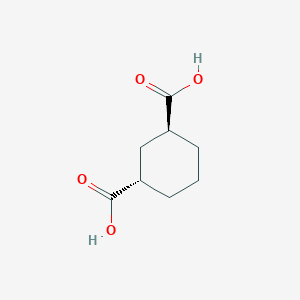
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
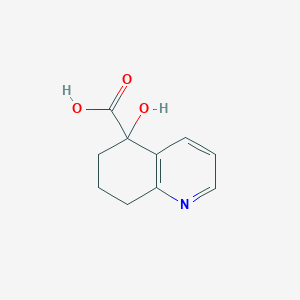
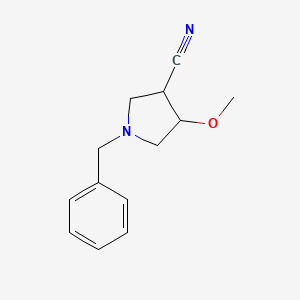
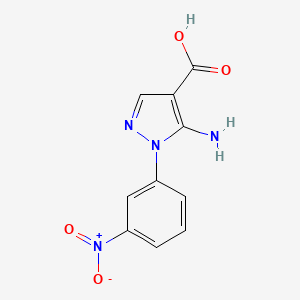
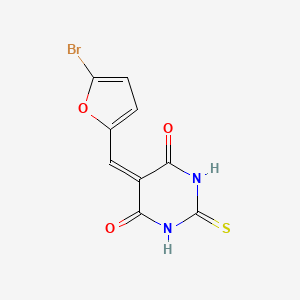

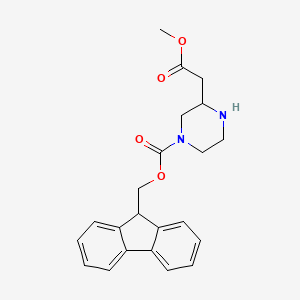
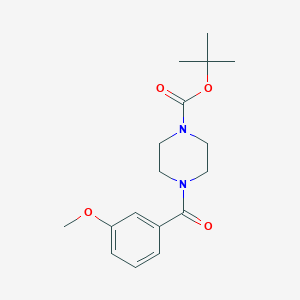

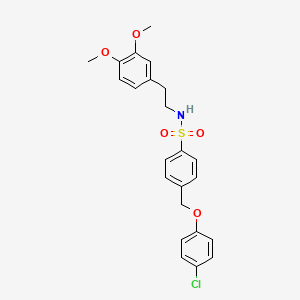
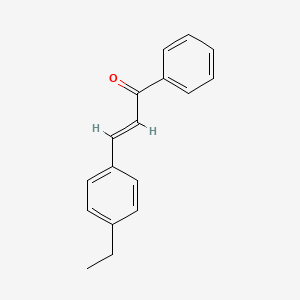
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
